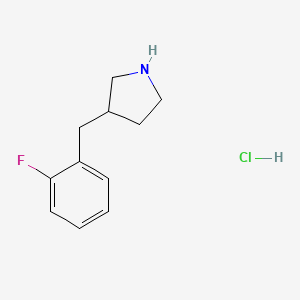
3-(2-Fluorobenzyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Fluorobenzyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Fluorobenzyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a 2-fluorobenzyl group. The molecular formula and structural features make it a unique candidate for pharmacological exploration.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems within the central nervous system (CNS). It is believed to modulate neurotransmitter pathways, influencing synaptic transmission and neuronal communication. While specific molecular targets are still under investigation, preliminary studies suggest it may interact with receptors and enzymes involved in neurotransmitter metabolism.
Neurological Disorders
Research indicates that compounds similar to this compound are being explored for their potential in treating neurological disorders. The modulation of neurotransmitter systems can have implications for conditions such as depression, anxiety, and schizophrenia. The compound's ability to influence synaptic transmission positions it as a candidate for further development in neuropharmacology.
Anticonvulsant Activity
In studies assessing anticonvulsant properties, related pyrrolidine derivatives have shown significant efficacy. For instance, certain pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects with minimal toxicity, indicating a promising therapeutic profile . This suggests that this compound might also possess similar anticonvulsant properties.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of pyrrolidine derivatives. In one study, pyrrolidine-2,3-dione derivatives were identified as novel inhibitors against bacterial strains like Pseudomonas aeruginosa, showcasing the potential antibacterial applications of pyrrolidine compounds . Although specific data on this compound is limited, these findings underscore the broader relevance of pyrrolidine derivatives in drug discovery.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrrolidine compounds is crucial for optimizing their pharmacological properties. The presence of fluorine substituents has been linked to enhanced lipophilicity and receptor binding affinity, which could improve the efficacy of this compound in therapeutic applications.
Comparative Analysis
The following table summarizes the biological activities of various pyrrolidine derivatives in comparison to this compound:
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGUNSABBCCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















